DNA Gyrase-IN-8 vs. Ciprofloxacin: Direct S. aureus Gyrase Supercoiling Inhibition Comparison
In an S. aureus DNA gyrase supercoiling assay conducted under identical experimental conditions, DNA Gyrase-IN-8 (compound 10) demonstrated an IC₅₀ of 8.45 µM, representing a 2.22-fold reduction in potency compared to the clinical fluoroquinolone comparator ciprofloxacin (IC₅₀ = 3.80 µM) [1]. Despite the potency differential, the compound validated that non-fluoroquinolone quinoline-carbohydrazide hybrids can achieve low-micromolar target engagement, confirming the scaffold's viability as an alternative gyrase inhibitor chemotype [1].
| Evidence Dimension | S. aureus DNA gyrase supercoiling inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 8.45 µM |
| Comparator Or Baseline | Ciprofloxacin: 3.80 µM |
| Quantified Difference | 2.22-fold higher IC₅₀ (reduced potency) |
| Conditions | S. aureus DNA gyrase supercoiling assay; in vitro |
Why This Matters
This direct comparison establishes a benchmark for non-fluoroquinolone scaffold activity, enabling researchers to evaluate potency trade-offs against mechanism-of-action novelty when selecting gyrase inhibitor tool compounds.
- [1] Abd El-Lateef HM, et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023;8(20):17948-17965. doi:10.1021/acsomega.3c01156 View Source
